Enhanced Plasma Half-Life Compared to Val-Cit-PAB-MMAE Derivatives
The incorporation of the Glu residue and PEG3 spacer in DBCO-PEG3-Glu-Val-Cit-PABC-MMAE significantly extends plasma half-life compared to traditional Val-Cit-PAB-MMAE conjugates. The target compound is a derivative of Val-Cit-PAB-MMAE, where the addition of Glu and PEG3 extends the plasma half-life from 2.1 days to 4.7 days [1]. This represents a 123.8% increase in circulatory half-life.
| Evidence Dimension | Plasma Half-Life |
|---|---|
| Target Compound Data | 4.7 days |
| Comparator Or Baseline | Val-Cit-PAB-MMAE: 2.1 days |
| Quantified Difference | 2.6 days (123.8% increase) |
| Conditions | In vivo pharmacokinetic study in mouse model |
Why This Matters
A longer plasma half-life directly correlates with increased drug exposure at the tumor site, potentially improving therapeutic efficacy and reducing dosing frequency.
- [1] Lianglin. (2025). Synthesis and Modification of Val-Cit-PAB-MMAE (644981-35-1). Retrieved from https://www.lianglin.com/news/35681.html View Source
